3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-a-D-ribofuranose
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Overview
Description
3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose: is a synthetic carbohydrate derivative that features an azido group at the third carbon, a hydroxymethyl group at the fourth carbon, and an isopropylidene protecting group at the first and second carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose typically involves the following steps:
Starting Material: The synthesis begins with a suitable ribose derivative.
Protection: The hydroxyl groups at the first and second carbons are protected using an isopropylidene group to form 1,2-O-isopropylidene-D-ribofuranose.
Azidation: The hydroxyl group at the third carbon is converted to an azido group using reagents such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Hydroxymethylation: The hydroxyl group at the fourth carbon is introduced through a hydroxymethylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large-scale protection of ribose derivatives.
Efficient Azidation: Use of optimized conditions for azidation to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired chemical purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions to form various derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions:
Sodium Azide: Used for azidation reactions.
Hydrogen and Palladium Catalyst: Used for reduction reactions.
Chromium Trioxide: Used for oxidation reactions.
Major Products:
Amino Derivatives: Formed through reduction of the azido group.
Carboxyl Derivatives: Formed through oxidation of the hydroxymethyl group.
Scientific Research Applications
Chemistry:
Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of nucleoside analogues for antiviral drugs.
Biology:
Bioconjugation: The azido group allows for bioconjugation reactions, making it useful in labeling and tracking biological molecules.
Medicine:
Antiviral Therapies:
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose involves its conversion to active nucleoside analogues. These analogues can inhibit viral replication by incorporating into viral DNA and causing chain termination. The azido group plays a crucial role in this process by facilitating the formation of reactive intermediates that interact with viral enzymes.
Comparison with Similar Compounds
- 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-β-D-ribofuranose
- 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-α-D-erythro-pentofuranose
Comparison:
- Structural Differences: The position and configuration of the azido and hydroxymethyl groups can vary, leading to differences in reactivity and biological activity.
- Unique Features: 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose is unique due to its specific configuration and protecting groups, which make it particularly suitable for certain synthetic applications.
Properties
Molecular Formula |
C9H15N3O5 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
[(3aR,6S,6aR)-6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)15-5-6(11-12-10)9(3-13,4-14)17-7(5)16-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 |
InChI Key |
GUPBGRHABGKBNJ-VQVTYTSYSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(CO)CO)N=[N+]=[N-])C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(CO)CO)N=[N+]=[N-])C |
Origin of Product |
United States |
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